HIV-1 Protease Inhibition: (2S,3'R)-THF-Glycine-Containing Inhibitors vs. Parent Asparagine-Containing Inhibitor (Ro 31-8959)
Replacement of P2-asparagine in clinical candidate Ro 31-8959 (compound 1) with (2S,3'R)-tetrahydrofuranylglycine produced compound 23 with significantly enhanced enzyme inhibitory potency. The optimized inhibitor containing (2S,3'R)-THF-glycine at P2 and a pyrazine amide at P3 (compound 2) achieved IC50 values of 0.07 nM against HIV-1 protease and 0.18 nM against HIV-2 protease, representing one of the most potent peptidomimetic inhibitors in this series [1].
| Evidence Dimension | HIV-1/HIV-2 protease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Inhibitor containing (2S,3'R)-tetrahydrofuranylglycine at P2: IC50 = 0.07 nM (HIV-1), 0.18 nM (HIV-2) |
| Comparator Or Baseline | Parent inhibitor Ro 31-8959 with asparagine at P2 (quantitative IC50 data not specified in abstract; comparative improvement described qualitatively as enhanced enzyme inhibitory and antiviral potencies) |
| Quantified Difference | Enzyme inhibitory potency enhancement over asparagine parent (exact fold-change not specified; stereochemical comparison below provides 100-fold window) |
| Conditions | In vitro enzyme inhibition assay using recombinant HIV-1 and HIV-2 proteases |
Why This Matters
This evidence demonstrates that incorporating the tetrahydrofuranylglycine residue accessible from this building block can drive sub-nanomolar protease inhibition, directly justifying its selection over Fmoc-Asn-OH for P2-site optimization campaigns.
- [1] Ghosh, A. K.; Thompson, W. J.; Holloway, M. K.; McKee, S. P.; Duong, T. T.; Lee, H. Y.; Munson, P. M.; Smith, A. M.; Wai, J. M.; Darke, P. L.; Zugay, J. A.; Emini, E. A.; Schleif, W. A.; Huff, J. R.; Anderson, P. S. Potent HIV protease inhibitors: the development of tetrahydrofuranylglycines as novel P2-ligands and pyrazine amides as P3-ligands. J. Med. Chem. 1993, 36, 2300-2310. View Source
